molecular formula C9H11BrN2O2 B11858622 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide CAS No. 473731-68-9

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide

Katalognummer: B11858622
CAS-Nummer: 473731-68-9
Molekulargewicht: 259.10 g/mol
InChI-Schlüssel: JAQIHUFYVQDJQW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O2 and a molecular weight of 259.1 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, a hydroxyl group, and a dimethylbenzamide moiety. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide can be achieved through several methods. One common method involves the electrochemical bromination of 2-amino-N,N-dimethylbenzamide. In this process, a single-chamber electrolytic cell is used with platinum as the anode and cathode, dilute sulfuric acid as the supporting electrolyte, and 40% hydrobromic acid as the reactant. The reaction is carried out at room temperature with a constant current electrolysis under a voltage range of 1.3 V to 2.0 V .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale electrochemical synthesis. The optimized conditions for this process include using dilute sulfuric acid as the supporting electrolyte, 40% hydrobromic acid, and maintaining a reaction voltage between 1.32 V and 1.65 V. This method ensures high yield and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The bromine atom can be reduced to form the corresponding dehalogenated compound.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) and ammonia (NH3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of dehalogenated compounds.

    Substitution: Formation of substituted benzamides.

Wissenschaftliche Forschungsanwendungen

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is utilized in various scientific research fields, including:

Wirkmechanismus

The mechanism of action of 3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to modulation of their activity. The presence of the amino, bromine, and hydroxyl groups allows it to form hydrogen bonds and other interactions with target molecules, influencing their function .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Amino-5-bromo-N,N-dimethylbenzamide: Similar structure but lacks the hydroxyl group.

    5-Bromo-2-hydroxy-N,N-dimethylbenzamide: Similar structure but lacks the amino group.

    3,5-Dibromo-2-hydroxy-N-phenylbenzamide: Contains additional bromine atoms and a phenyl group

Uniqueness

3-Amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both amino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in research and industrial applications.

Eigenschaften

CAS-Nummer

473731-68-9

Molekularformel

C9H11BrN2O2

Molekulargewicht

259.10 g/mol

IUPAC-Name

3-amino-5-bromo-2-hydroxy-N,N-dimethylbenzamide

InChI

InChI=1S/C9H11BrN2O2/c1-12(2)9(14)6-3-5(10)4-7(11)8(6)13/h3-4,13H,11H2,1-2H3

InChI-Schlüssel

JAQIHUFYVQDJQW-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C(=O)C1=C(C(=CC(=C1)Br)N)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.